molecular formula C19H26N2O3 B14946914 1-(2-Butoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

1-(2-Butoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B14946914
M. Wt: 330.4 g/mol
InChI Key: JGBUFYRXTRLSIZ-UHFFFAOYSA-N
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Description

1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE is an organic compound with a complex structure that includes a butoxyphenyl group, a piperidine ring, and a dihydropyrrole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the reaction of a butoxyphenyl derivative with a piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a fully saturated compound.

Scientific Research Applications

1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-METHOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE
  • 1-(2-ETHOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE

Uniqueness

1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific butoxyphenyl group, which can influence its chemical reactivity and biological activity. The presence of the butoxy group may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of 1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

1-(2-butoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C19H26N2O3/c1-2-3-13-24-17-10-6-5-9-15(17)21-18(22)14-16(19(21)23)20-11-7-4-8-12-20/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3

InChI Key

JGBUFYRXTRLSIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCCCC3

Origin of Product

United States

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